[(4-Ethyl-6-methylpyrimidin-2-yl)methyl](methyl)amine
Description
(4-Ethyl-6-methylpyrimidin-2-yl)methylamine is a pyrimidine derivative featuring a 4-ethyl group, a 6-methyl group, and a methylaminomethyl substituent at the 2-position. Its molecular formula is C₉H₁₅N₃, with a molecular weight of 165.24 g/mol. The compound’s secondary amine group and alkyl substituents contribute to its unique physicochemical properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-(4-ethyl-6-methylpyrimidin-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H15N3/c1-4-8-5-7(2)11-9(12-8)6-10-3/h5,10H,4,6H2,1-3H3 |
InChI Key |
FQDPCNZRMONIFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC(=C1)C)CNC |
Origin of Product |
United States |
Preparation Methods
Synthesis Methods
(4-Ethyl-6-methylpyrimidin-2-yl)methylamine synthesis typically involves alkylation of a pyrimidine derivative. Industrial production optimizes yield and purity using continuous flow reactors and automated systems for consistent quality.
Synthesis of Ethyl[(6-methylpyridin-2-yl)methyl]amine
Ethyl[(6-methylpyridin-2-yl)methyl]amine, a related compound, is synthesized via several methods. A common approach involves reacting 6-methylpyridine-2-carbaldehyde with ethylamine under reductive amination conditions, typically using a reducing agent like sodium triacetoxyborohydride in an organic solvent such as dichloromethane. This reaction is performed at room temperature, followed by purification through standard techniques like column chromatography. In industrial settings, continuous flow synthesis techniques may be employed for shorter reaction times, increased safety, and reduced waste, involving passing the reactants through a packed column containing a suitable catalyst, such as Raney nickel, under controlled temperature and pressure conditions.
Chemical Reactions Analysis of Ethyl[(6-methylpyridin-2-yl)methyl]amine
Ethyl[(6-methylpyridin-2-yl)methyl]amine can undergo oxidation using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides. Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives. The compound can also participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles under appropriate conditions.
- Oxidation : Potassium permanganate in an aqueous medium
- Reduction : Lithium aluminum hydride in anhydrous ether
- Substitution : Nucleophiles like halides or alkoxides in polar aprotic solvents
The major products formed include N-oxides, amine derivatives, and various substituted pyridine derivatives.
Research Findings
2-(4-Ethyl-6-methylpyrimidin-2-yl)ethan-1-amine is an organic compound with the molecular formula C₉H₁₅N₃. It is a pyrimidine derivative, a heterocyclic aromatic organic compound known for its diverse biological activities and applications in medicinal chemistry. The compound features a pyrimidine ring with an ethyl group at the 4-position and a methyl group at the 6-position, along with an ethanamine side chain. This arrangement contributes to its chemical properties and potential biological activities, making it of interest in various research fields.
Data Table
| Product Name | 2-(4-Ethyl-6-methylpyrimidin-2-yl)ethan-1-amine |
|---|---|
| Molecular Formula | C9H15N3 |
| Molecular Weight | 165.24 g/mol |
| IUPAC Name | 2-(4-ethyl-6-methylpyrimidin-2-yl)ethanamine |
| Standard InChI | InChI=1S/C9H15N3/c1-3-8-6-7(2)11-9(12-8)4-5-10/h6H,3-5,10H2,1-2H3 |
| Standard InChIKey | HCOCLBZRUDJMAH-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NC(=NC(=C1)C)CCN |
| PubChem Compound | 63318660 |
| Last Modified | Aug 10 2024 |
Chemical Reactions Analysis
Types of Reactions
(4-Ethyl-6-methylpyrimidin-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols; reactions often conducted in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
(4-Ethyl-6-methylpyrimidin-2-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of (4-Ethyl-6-methylpyrimidin-2-yl)methylamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Pyrimidin-2-amines
Key Compounds for Comparison:
4-Methyl-6-phenylpyrimidin-2-amine (C₁₁H₁₁N₃) Substituents: 4-methyl, 6-phenyl, 2-amino. Amine Type: Primary amine. Applications: Used in pesticides and medications; the phenyl group enhances lipophilicity and π-π interactions.
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (C₁₀H₁₆N₄) Substituents: 4-methyl, 6-piperidinyl, 2-amino. Amine Type: Primary amine.
(4-Chloro-6-methyl-pyrimidin-2-yl)-ethyl-amine (C₇H₁₀ClN₃)
- Substituents : 4-chloro, 6-methyl, 2-ethylamine.
- Amine Type : Primary amine.
- Applications : Intermediate in chemical synthesis; the chloro group enhances electrophilic reactivity.
4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine (C₁₂H₁₃N₃) Substituents: 4-methyl, 6-p-tolyl, 2-amino. Amine Type: Primary amine. Applications: Pharmaceutical intermediate; the p-tolyl group improves steric bulk and hydrophobicity.
Comparative Analysis:
*Estimated using ChemDraw software.
Research Findings and Mechanistic Insights
- Synthesis : Pyrimidin-2-amines are typically synthesized via cyclization reactions involving guanidine derivatives and aldehydes/ketones . The target compound likely requires alkylation at the 2-position after pyrimidine ring formation.
- Biological Activity :
- Chloro substituents (e.g., in C₇H₁₀ClN₃) increase electrophilicity, enabling nucleophilic substitution reactions .
Biological Activity
The compound (4-Ethyl-6-methylpyrimidin-2-yl)methylamine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
It features a pyrimidine ring substituted with ethyl and methyl groups, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including those similar to (4-Ethyl-6-methylpyrimidin-2-yl)methylamine. For example, compounds with similar structures have been shown to inhibit various cancer cell lines effectively.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 0.1 | PI3K Inhibition |
| Compound B | HCT-116 | 0.5 | CDK Inhibition |
| Compound C | MCF-7 | 0.3 | Apoptosis Induction |
These compounds often exhibit their effects through mechanisms such as inhibition of kinases involved in cell proliferation and survival pathways .
Antimicrobial Activity
Pyrimidine derivatives have also been investigated for their antimicrobial properties. Studies show that certain derivatives demonstrate significant antibacterial and antifungal activities. For instance, a series of pyrimidine compounds were tested against standard microbial strains, yielding varying degrees of inhibition based on their substituents.
| Compound | Microbial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | E. coli | 15 |
| Compound E | S. aureus | 18 |
| Compound F | C. albicans | 12 |
These results indicate the potential for developing new antimicrobial agents based on the pyrimidine scaffold .
Case Studies and Research Findings
- Anticancer Mechanisms : A study focused on the mechanism of action of pyrimidine derivatives revealed that they can induce apoptosis in cancer cells through the activation of caspase pathways. The study demonstrated that treatment with these compounds led to significant increases in caspase-3 and caspase-9 activity in treated cells .
- Kinase Inhibition : Another research effort identified specific kinases inhibited by similar compounds, including AMP-activated protein kinase (AMPK) and cyclin-dependent kinases (CDKs). The inhibition of these kinases is critical for disrupting cancer cell cycle progression and promoting cell death .
- Synergistic Effects : Investigations into combination therapies involving (4-Ethyl-6-methylpyrimidin-2-yl)methylamine with established chemotherapeutics showed enhanced efficacy against resistant cancer cell lines, suggesting a potential role in overcoming drug resistance in cancer therapy.
Q & A
Q. What are the established synthetic routes for (4-Ethyl-6-methylpyrimidin-2-yl)methylamine?
The compound can be synthesized via cyclocondensation reactions. A common method involves reacting α,β-unsaturated ketones with guanidine derivatives in the presence of a base. For example, (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones react with guanidine nitrate in ethanol under reflux, catalyzed by lithium hydroxide . Key parameters include reflux duration (4–6 hours), stoichiometric ratios (1:1 ketone to guanidine), and purification via column chromatography with ethyl acetate/petroleum ether eluents .
Q. How is the structural characterization of this compound performed?
Characterization typically involves:
- Spectroscopy : 1H and 13C NMR to confirm substituent positions and amine functionality .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous determination of bond lengths, angles, and dihedral angles. For instance, SHELX programs are widely used for refinement, with R factors < 0.05 ensuring high precision .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data during structural validation?
Discrepancies may arise from dynamic effects (e.g., tautomerism in solution) or crystal-packing forces. To address this:
Q. What experimental design considerations optimize the synthesis yield of this compound?
Critical factors include:
- Catalyst Selection : Lithium hydroxide enhances cyclization efficiency compared to weaker bases .
- Reaction Solvent : Ethanol improves solubility of intermediates compared to DMF or THF.
- Temperature Control : Prolonged reflux (≥4 hours) ensures complete conversion, monitored via TLC or HPLC .
- Purification : Gradient elution in column chromatography minimizes co-elution of byproducts (e.g., unreacted guanidine).
Q. How can structure-activity relationships (SAR) be systematically explored for biological applications?
- Functional Group Variation : Replace the ethyl or methyl groups with halogens or electron-withdrawing groups to modulate electronic effects .
- Biological Assays : Test antimicrobial activity via minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
- Computational Modeling : Dock the compound into target proteins (e.g., dihydrofolate reductase) using AutoDock Vina to predict binding affinities .
Methodological Notes
- Crystallographic Refinement : SHELXTL (Bruker AXS) or OLEX2 interfaces are recommended for handling twinning or high anisotropy .
- Spectroscopic Validation : Assign 13C NMR peaks using DEPT-135 to distinguish CH3, CH2, and quaternary carbons .
- Biological Testing : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and validate cytotoxicity via MTT assays on mammalian cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
